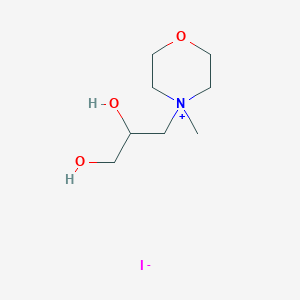![molecular formula C18H23N3OS B5968168 N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-[(4-methylphenyl)thio]propanamide](/img/structure/B5968168.png)
N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-[(4-methylphenyl)thio]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-[(4-methylphenyl)thio]propanamide, also known as DMAPT, is a small molecule inhibitor that has been shown to have potential therapeutic applications in cancer treatment. DMAPT is a synthetic organic compound that was first synthesized in 2002 by researchers at the University of Illinois.
作用機序
The mechanism of action of N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-[(4-methylphenyl)thio]propanamide is not fully understood, but it is believed to act by inhibiting the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of cell growth and survival. By inhibiting NF-κB activity, N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-[(4-methylphenyl)thio]propanamide can induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-[(4-methylphenyl)thio]propanamide has been shown to have a number of biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the development and progression of cancer. N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-[(4-methylphenyl)thio]propanamide can also induce the expression of tumor suppressor genes, such as p53, which can help to prevent the development of cancer.
実験室実験の利点と制限
One advantage of N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-[(4-methylphenyl)thio]propanamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study in the laboratory. However, one limitation of N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-[(4-methylphenyl)thio]propanamide is that it can be cytotoxic to normal cells at high concentrations, which can limit its therapeutic potential.
将来の方向性
There are several future directions for research on N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-[(4-methylphenyl)thio]propanamide. One direction is to further elucidate its mechanism of action, which could lead to the development of more potent and selective inhibitors of NF-κB. Another direction is to explore the use of N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-[(4-methylphenyl)thio]propanamide in combination with other anti-cancer agents, such as chemotherapy and radiation therapy, to enhance their effectiveness. Additionally, research could focus on identifying biomarkers that can predict which patients are most likely to respond to N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-[(4-methylphenyl)thio]propanamide treatment.
合成法
The synthesis of N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-[(4-methylphenyl)thio]propanamide involves the reaction of 2-chloro-3-pyridylmethylamine with 4-methylthiophenol in the presence of a base such as sodium hydride. The resulting product is then treated with dimethylformamide dimethyl acetal to yield N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-[(4-methylphenyl)thio]propanamide.
科学的研究の応用
N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-[(4-methylphenyl)thio]propanamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, pancreatic, and lung cancer cells. N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-[(4-methylphenyl)thio]propanamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
特性
IUPAC Name |
N-[[2-(dimethylamino)pyridin-3-yl]methyl]-2-(4-methylphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-13-7-9-16(10-8-13)23-14(2)18(22)20-12-15-6-5-11-19-17(15)21(3)4/h5-11,14H,12H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKNRMRYNZKPRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)NCC2=C(N=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4-pyrimidinol](/img/structure/B5968090.png)
![2-tert-butyl-9-ethyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5968111.png)
![methyl 1-{2-hydroxy-3-[4-(4-morpholinylmethyl)phenoxy]propyl}-4-piperidinecarboxylate](/img/structure/B5968129.png)
![methyl 1-[(3-chlorophenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5968132.png)
![3-(benzyloxy)-1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}piperidine](/img/structure/B5968146.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)methanesulfonamide](/img/structure/B5968150.png)
![(1,4-dioxan-2-ylmethyl)({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)methylamine](/img/structure/B5968157.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-naphthamide](/img/structure/B5968161.png)

![N-{2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5968173.png)
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[3-(methylthio)benzyl]methanamine](/img/structure/B5968177.png)

![ethyl N-{2-[2-hydroxy-3-(4-hydroxy-1-piperidinyl)propoxy]-5-methoxybenzyl}-N-methylglycinate](/img/structure/B5968187.png)
![2-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4-quinazolinol](/img/structure/B5968200.png)